

A Comprehensive Technical Guide to the Characterization of Cyclobutanecarboxamide (CAS 1503-98-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclobutanecarboxamide*

Cat. No.: *B075595*

[Get Quote](#)

Introduction: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the cyclobutane ring has emerged as a structurally significant scaffold. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to enforce specific conformations, enhance metabolic stability, and explore novel binding interactions with biological targets. **Cyclobutanecarboxamide** (CAS 1503-98-6), a primary amide derivative of cyclobutanecarboxylic acid, represents a fundamental building block in this chemical space.^[1] ^[2] Its utility as a synthetic intermediate is pivotal for the construction of more complex molecular architectures destined for pharmaceutical applications.^[2] This guide provides an in-depth technical overview of the essential analytical techniques required for the unambiguous characterization and quality control of **Cyclobutanecarboxamide**, ensuring its suitability for research and development endeavors.

Physicochemical & Safety Profile

A foundational understanding of the physical properties and safety considerations of **Cyclobutanecarboxamide** is paramount before any experimental work is undertaken. This information dictates appropriate handling, storage, and analytical method development.

Key Physicochemical Data

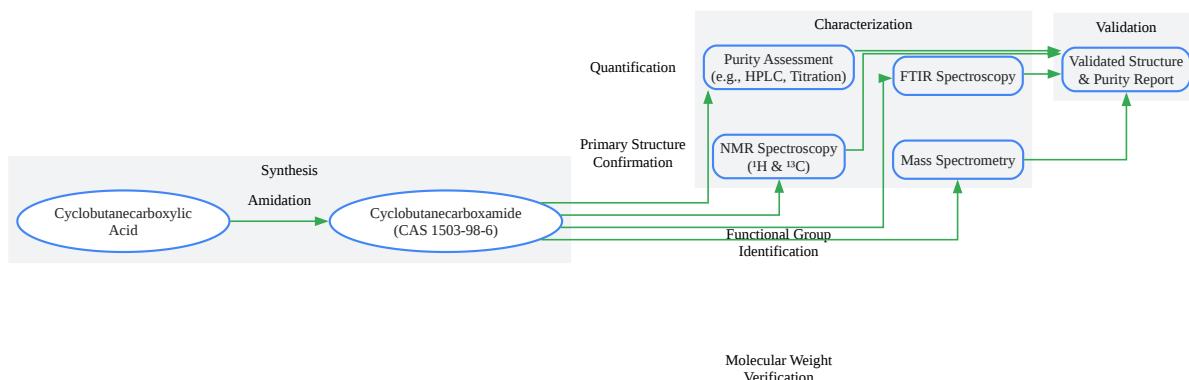
Property	Value	Source
CAS Number	1503-98-6	[1]
Molecular Formula	C ₅ H ₉ NO	[1] [3]
Molecular Weight	99.13 g/mol	[1] [3]
Appearance	Solid	[No specific citation]
Purity	Typically ≥97%	[3]
Storage	Room temperature	[3]

Safety & Handling

Cyclobutanecarboxamide is classified as harmful if swallowed and causes serious eye irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed[\[1\]](#)
- H319: Causes serious eye irritation[\[1\]](#)


Precautionary Statements:

- P264: Wash skin thoroughly after handling.[\[1\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[1\]](#)
- P280: Wear eye protection/face protection.[\[1\]](#)
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Molecular Structure and Synthetic Considerations

The structural integrity of **Cyclobutanecarboxamide** is the basis for its utility. Understanding its synthesis is key to anticipating potential impurities that may need to be identified during characterization.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **Cyclobutanecarboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of **Cyclobutanecarboxamide**. Both ^1H and ^{13}C NMR are necessary for a complete assignment.

^1H NMR Spectroscopy

Principle: ^1H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Expected ^1H NMR Spectrum:

- Amide Protons (-CONH₂): Two broad singlets, typically in the range of 5.5-8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond.
- Methine Proton (-CH-CO): A multiplet, likely a quintet or more complex pattern, in the downfield region of the aliphatic signals (around 2.5-3.2 ppm) due to the deshielding effect of the adjacent carbonyl group. [4]* Cyclobutane Protons (-CH₂-): A series of complex multiplets in the upfield region (approximately 1.8-2.4 ppm). [5][6] The complexity arises from the puckered, non-planar conformation of the cyclobutane ring, leading to magnetically non-equivalent axial and equatorial protons, which couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Protocol for ^1H NMR Acquisition:

- Sample Preparation: Dissolve 5-10 mg of **Cyclobutanecarboxamide** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. [1]3. Acquisition Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.

- Number of Scans: 8-16, depending on concentration.
- Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Expected ¹³C NMR Spectrum:

- Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically around 175-180 ppm.
- Methine Carbon (-CH-CO): A signal around 38-45 ppm.
- Cyclobutane Methylene Carbons (-CH₂-): Signals in the range of 18-26 ppm. Due to the symmetry of the molecule, the two methylene carbons adjacent to the methine carbon will be equivalent, and the single methylene carbon opposite the methine will be unique, resulting in two distinct signals for the cyclobutane ring methylene groups. [5] Protocol for ¹³C NMR Acquisition:
 - Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (20-50 mg) may be beneficial.
 - Instrument Setup: Use a broadband probe on a 75 MHz or higher spectrometer.
 - Acquisition Parameters:
 - Technique: Proton-decoupled.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.

- Number of Scans: Several hundred to thousands of scans are typically required due to the low natural abundance of ^{13}C .
- Processing: Apply a Fourier transform with an appropriate line broadening factor, followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

- N-H Stretch (Amide): Two distinct bands in the region of 3100-3500 cm^{-1} , characteristic of a primary amide. [7]* C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm^{-1} .
- C=O Stretch (Amide I Band): A very strong and sharp absorption band around 1640-1670 cm^{-1} . [7]* N-H Bend (Amide II Band): A strong absorption band around 1550-1640 cm^{-1} . [7]

Protocol for FTIR Spectroscopy (KBr Pellet):

- Sample Preparation: Mix 1-2 mg of **Cyclobutanecarboxamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, uniform powder.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm^{-1} . [1]4. Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of **Cyclobutanecarboxamide**.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information.

Expected Mass Spectrum (Electron Ionization - EI):

- Molecular Ion (M^+): A peak at $m/z = 99$, corresponding to the molecular weight of **Cyclobutanecarboxamide**. [1]* Key Fragmentation Patterns: Amides can undergo characteristic fragmentation pathways. [8][9] * Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the cyclobutane ring can lead to a fragment at $m/z = 44$ ($[CONH_2]^+$).
 - McLafferty Rearrangement: While less common for primary amides without a longer alkyl chain, it is a potential fragmentation pathway to consider.
 - Loss of Amide Group: Fragmentation of the cyclobutane ring itself or loss of the entire carboxamide group can lead to various smaller fragments.

Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of **Cyclobutanecarboxamide** in a volatile organic solvent (e.g., methanol, ethyl acetate).
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
- GC Method:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Temperature Program: An appropriate temperature gradient to ensure separation from any impurities and elution of the analyte.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a range of m/z from 40 to 200.

- Data Analysis: Identify the peak corresponding to **Cyclobutanecarboxamide** in the total ion chromatogram. Analyze the mass spectrum of this peak to confirm the molecular ion and interpret the fragmentation pattern.

Purity Assessment

While spectroscopic methods confirm identity, quantitative techniques are required to assess purity.

- High-Performance Liquid Chromatography (HPLC): A powerful technique for separating **Cyclobutanecarboxamide** from any non-volatile impurities and quantifying its purity by peak area percentage. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
- Titration: The amide functionality can be hydrolyzed under basic conditions, and the resulting ammonia can be quantified by titration, providing a measure of the amide content. [No specific citation]

Conclusion

The thorough characterization of **Cyclobutanecarboxamide**, CAS 1503-98-6, is a critical step in ensuring its quality and reliability for applications in drug discovery and organic synthesis. A systematic approach employing NMR and IR spectroscopy, and mass spectrometry, provides a comprehensive and self-validating dataset that confirms the molecule's identity, structure, and functional group integrity. This analytical rigor is the foundation upon which scientifically sound research and development is built.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1274476, **Cyclobutanecarboxamide**.
- PubChem. (n.d.). N-Methylcyclobutanecarboxamide.
- Organic Syntheses. (n.d.). Cyclobutylamine.
- PubChem. (n.d.). 2-Cyclobutene-1-carboxamide.
- Organic Syntheses. (n.d.). Cyclobutylamine hydrochloride.
- PubChem. (n.d.). 1-Cyclopentylcyclobutane-1-carboxamide.
- PubChem. (n.d.). N,N-diethylcyclobutanecarboxamide.
- SpectraBase. (n.d.). N-acetyl[cyclobutanecarboxamide].

- NIST. (n.d.). Cyclobutane carboxamide, 3,3-dimethyl.
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclobutane Carboxamide: A Crucial Intermediate in Modern Organic Synthesis.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Reich, H. J. (2021, October 20). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- SpectraBase. (n.d.). **Cyclobutanecarboxamide**, N-(3-nitrophenyl)-.
- ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cyclobutanecarboxamide | C5H9NO | CID 1274476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. chemscene.com [chemscene.com]
- 4. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Characterization of Cyclobutanecarboxamide (CAS 1503-98-6)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075595#cyclobutanecarboxamide-cas-number-1503-98-6-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com